molecular formula C19H28N2O2 B13658795 Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B13658795
M. Wt: 316.4 g/mol
InChI Key: SCBZIRLPWKMXGG-UHFFFAOYSA-N
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Description

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include rhodium(II) complexes, chiral Lewis acids, and various oxidizing and reducing agents . The conditions for these reactions often involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific tert-butyl and phenylethyl substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBZIRLPWKMXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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